
Heterophyllin B
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Overview
Description
Heterophyllin B is a cyclic peptide isolated from the medicinal plant Pseudostellaria heterophylla. This compound has garnered significant attention due to its potent biological activities, particularly its anticancer properties. This compound is characterized by its unique cyclic structure, which contributes to its stability and bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Heterophyllin B involves the formation of a cyclic peptide through peptide bond formation and cyclization reactions. The linear peptide precursor is synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The cyclization is typically achieved through head-to-tail cyclization under dilute conditions to prevent intermolecular reactions.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, including the use of plant cell cultures. Pseudostellaria heterophylla cultures are optimized to produce high yields of this compound. The process involves the extraction and purification of the compound from the cultured plant cells using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: Heterophyllin B undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s functional groups, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Substitution reactions can introduce new functional groups into the peptide, enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under mild conditions.
Major Products: The major products of these reactions depend on the specific modifications introduced. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols from disulfides.
Scientific Research Applications
Heterophyllin B has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying cyclic peptides and their synthesis.
Biology: this compound is used to investigate cell signaling pathways and protein interactions.
Industry: The compound’s stability and bioactivity make it useful in developing bioactive materials and pharmaceuticals.
Mechanism of Action
Heterophyllin B exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation . By suppressing this pathway, this compound induces apoptosis in cancer cells. Additionally, it affects the expression of β-catenin, a key regulator of cell adhesion and gene transcription .
Comparison with Similar Compounds
Heterophyllin B is unique among cyclic peptides due to its specific amino acid sequence and biological activity. Similar compounds include:
Cyclotides: These are plant-derived cyclic peptides with a similar structure but different biological activities.
Microcins: These are antibacterial peptides produced by bacteria, differing in their biosynthetic pathways and targets.
Lantibiotics: These are ribosomally synthesized peptides with antimicrobial properties, distinct from this compound in their mode of action.
This compound stands out due to its potent anticancer activity and its ability to modulate specific signaling pathways, making it a valuable compound for both research and therapeutic development.
Biological Activity
Heterophyllin B (HB) is a cyclic lipopeptide derived from the medicinal plant Pseudostellaria heterophylla. It has garnered attention due to its diverse biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties. This article reviews the current understanding of HB's biological activity, supported by data tables and relevant case studies.
1. Chemical Structure and Biosynthesis
This compound is characterized by its cyclic structure, which is typical of many lipopeptides. The biosynthesis of HB involves precursor peptides encoded by specific genes in Pseudostellaria heterophylla. Recent studies have identified the precursor gene prePhHB, which plays a crucial role in the synthesis of HB through enzymatic processes in both in vivo and in vitro settings .
2.1 Antitumor Activity
HB has shown significant potential in inhibiting cancer cell proliferation. A study focused on ECA-109 human esophageal carcinoma cells demonstrated that HB effectively reduced cell adhesion and invasion, suggesting its potential as an anticancer agent . The effectiveness of HB was quantified using cell viability assays, revealing an EC50 value of approximately 10 nM for complete cell killing in various cancer cell lines .
Cell Line | EC50 (nM) | Effect |
---|---|---|
NB100 | 10^-9 | Complete cell killing |
T24 | 10^-9 | Complete cell killing |
MCF7 | 10^-10 | Significant reduction in viability |
2.2 Anti-inflammatory Effects
In models of inflammation induced by lipopolysaccharide (LPS), HB demonstrated a capacity to reduce the production of pro-inflammatory cytokines such as IL-6 and IL-1β. Dose-dependent experiments indicated that pretreatment with HB significantly suppressed LPS-induced nitric oxide (NO) generation and reactive oxygen species (ROS) production in RAW264.7 macrophages .
Concentration (μM) | NO Production (μM) | IL-6 Production (pg/mL) |
---|---|---|
Control | 0 | 0 |
25 | Reduced | Reduced |
50 | Further reduced | Further reduced |
100 | Significantly reduced | Significantly reduced |
2.3 Antibacterial and Antifungal Properties
HB exhibits antibacterial and antifungal activities, although specific mechanisms remain to be fully elucidated. Its efficacy against various microbial strains has been documented, indicating its potential use in treating infections caused by resistant pathogens .
The mechanisms underlying the biological activities of HB involve modulation of key signaling pathways. For instance, HB has been shown to inhibit the phosphorylation of PI3K and AKT, which are critical for cell survival and proliferation in cancer cells . Additionally, it enhances autophagy through transcription factor EB (TFEB) activation, contributing to cellular homeostasis during oxidative stress conditions .
4. Case Studies
Several studies have explored the effects of HB in various biological contexts:
- Case Study 1: In a model of spinal cord injury, HB was found to alleviate pyroptosis and oxidative stress, enhancing recovery outcomes through autophagy modulation .
- Case Study 2: Research on Pseudostellaria heterophylla extracts containing HB highlighted its traditional use in Chinese medicine for promoting fluid production and its relevance in modern therapeutic applications .
Properties
IUPAC Name |
(3S,9S,15S,24S,27S,30S)-24-benzyl-27-[(2S)-butan-2-yl]-15-(2-methylpropyl)-1,7,13,16,19,22,25,28-octazatetracyclo[28.3.0.03,7.09,13]tritriacontane-2,8,14,17,20,23,26,29-octone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H58N8O8/c1-5-25(4)34-37(53)44-27(21-26-12-7-6-8-13-26)35(51)42-22-32(49)41-23-33(50)43-28(20-24(2)3)38(54)47-18-10-15-30(47)40(56)48-19-11-16-31(48)39(55)46-17-9-14-29(46)36(52)45-34/h6-8,12-13,24-25,27-31,34H,5,9-11,14-23H2,1-4H3,(H,41,49)(H,42,51)(H,43,50)(H,44,53)(H,45,52)/t25-,27-,28-,29-,30-,31-,34-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAVLJJQNUHRMR-PPLFBOPFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N1)CC(C)C)CC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N1)CC(C)C)CC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H58N8O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
778.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.